1-Methylhexyl-phenol
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Overview
Description
It is one of the isomers of nonylphenol, which is known for its role as an environmental endocrine disruptor . This compound is used in various industrial applications and scientific research due to its unique chemical properties.
Preparation Methods
1-Methylhexyl-phenol can be synthesized through several methods. One common synthetic route involves the nucleophilic aromatic substitution of an aryl halide. In this process, an aryl halide is reacted with a nucleophile under specific conditions to replace the halide group with a hydroxyl group, forming the phenol . Industrial production methods often involve the hydrolysis of chlorobenzene with a strong base, such as sodium hydroxide, at high temperatures and pressures to produce sodium phenoxide, which is then acidified to yield phenol .
Chemical Reactions Analysis
1-Methylhexyl-phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols activates the aromatic ring towards electrophilic substitution reactions, making it more reactive towards electrophiles.
Scientific Research Applications
1-Methylhexyl-phenol is used in various scientific research applications:
Industrial Applications: It is used in the production of surfactants, lubricants, and plasticizers.
Biological Studies: Research on its endocrine-disrupting properties helps in understanding its impact on wildlife and human health.
Mechanism of Action
The mechanism of action of 1-Methylhexyl-phenol involves its interaction with cellular membranes and enzymes. Phenolic compounds can bind to enzymes through hydrogen bonding, altering their activity and affecting various intracellular functions . Additionally, they can disrupt cell membrane integrity, leading to changes in permeability and cellular function .
Comparison with Similar Compounds
1-Methylhexyl-phenol is similar to other nonylphenol isomers, such as 4-nonylphenol and 4-tert-octylphenol. These compounds share similar chemical structures and properties but differ in their alkyl chain lengths and branching . The unique structure of this compound, with its specific alkyl chain configuration, contributes to its distinct chemical behavior and applications .
Properties
Molecular Formula |
C13H20O |
---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-heptan-2-ylphenol |
InChI |
InChI=1S/C13H20O/c1-3-4-5-8-11(2)12-9-6-7-10-13(12)14/h6-7,9-11,14H,3-5,8H2,1-2H3 |
InChI Key |
CKVQIYQLENENJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)C1=CC=CC=C1O |
Origin of Product |
United States |
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